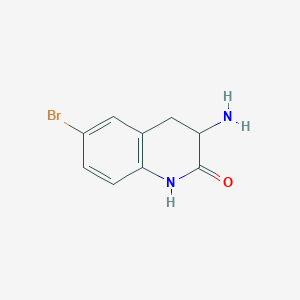

2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro-

Description

3-Amino-6-bromo-3,4-dihydro-2(1H)-quinolinone (C₁₄H₁₀BrN₃O; MW: 316.16) is a brominated dihydroquinolinone derivative with a fused bicyclic structure. The compound features a 3-amino substituent, a 6-bromo group, and a partially saturated quinolinone core (3,4-dihydro modification) . This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for targeting enzymes like DprE1 in Mycobacterium tuberculosis . Its synthesis likely involves bromination of a precursor and subsequent introduction of the amino group via nitro reduction, as seen in related compounds .

Properties

IUPAC Name |

3-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOFLTSKJUDRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the bromination of a quinolinone precursor followed by amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for maximum efficiency and yield. The process might include steps like purification, crystallization, and quality control to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution could result in various functionalized quinolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of quinolinone are explored for their potential as drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Quinolinone vs. Quinazolinone

- Quinolinone vs. Quinazolinone: 3-Amino-6-bromo-3,4-dihydro-2(1H)-quinolinone: Contains a benzene ring fused to a pyridone (one nitrogen atom in the heterocycle) . 3-Amino-2-(2-bromophenyl)quinazolin-4(3H)-one (C₁₄H₁₀BrN₃O; MW: 316.16): Features a benzene fused to a pyrimidinone (two nitrogen atoms in the heterocycle). This quinazolinone derivative exhibits distinct reactivity, such as electrophilic substitution at the 2-methyl group and higher thermal stability (m.p. 204–206°C) .

Substituent Position and Functional Group Effects

Bromo Substituents

- 7-Bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone (C₁₀H₉BrNO; MW: 254.09): Methylation at position 1 increases steric hindrance, reducing reactivity but improving metabolic stability .

Amino and Nitro Groups

- 6-Nitro-3,4-dihydro-2(1H)-quinolinone derivatives: Nitro groups are often reduced to amino groups in synthetic pathways, as seen in the preparation of 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (72.9% yield via catalytic hydrogenation) .

Biological Activity

2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Overview of Quinolinones

Quinolinones are heterocyclic compounds known for their significant pharmacological properties. The structural characteristics of these compounds allow them to interact with various biological targets, making them valuable in medicinal chemistry. The specific compound under consideration, 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro-, exhibits a unique substitution pattern that influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinolinone derivatives possess notable antimicrobial activities. For instance, studies have shown that compounds similar to 2(1H)-Quinolinone can exhibit significant antibacterial effects against various pathogens:

- Staphylococcus aureus : Exhibits minimum inhibitory concentration (MIC) values as low as 1 μg/mL against methicillin-resistant strains (MRSA) .

- Escherichia coli : While some derivatives show activity against Gram-positive bacteria, they often demonstrate limited efficacy against Gram-negative strains .

Anticancer Potential

The anticancer properties of quinolinones are well-documented. Recent studies highlight the potential of 2(1H)-Quinolinone derivatives in targeting cancer cell proliferation:

- BCL6 Inhibition : A study identified potent inhibitors within the quinolinone class that target B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in various cancers. The compound CCT373566, a derivative of quinolinone, demonstrated subnanomolar potency in degrading BCL6 and showed promising antiproliferative effects in cellular models .

Antiviral Activity

Quinolinones have also been explored for their antiviral properties. Their ability to inhibit viral replication has been noted in several studies, although specific data on 2(1H)-Quinolinone requires further exploration.

The biological activity of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Quinolinones may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and signal transduction .

- Gene Expression Modulation : The compound can alter gene expression profiles, influencing protein synthesis and cellular responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique attributes of 2(1H)-Quinolinone:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2(1H)-Quinolinone, 3-amino-6-chloro | Chlorine substitution | Moderate antimicrobial activity |

| 2(1H)-Quinolinone, 3-amino-6-fluoro | Fluorine substitution | Enhanced anticancer properties |

| 2(1H)-Quinolinone, 3-amino-6-bromo | Bromine substitution | Notable antimicrobial and anticancer activities |

Case Studies and Research Findings

Numerous studies have contributed to understanding the biological activities of quinolinones:

- Anticancer Activity Study : A study evaluated various quinolinone derivatives for their ability to inhibit cancer cell growth. The findings indicated that modifications at the bromine position significantly enhanced antiproliferative effects against multiple cancer cell lines .

- Antimicrobial Efficacy Assessment : Research demonstrated that certain quinolinone derivatives exhibited potent antibacterial activity against MRSA strains with low MIC values. This highlights the therapeutic potential for treating resistant bacterial infections .

Q & A

What are the standard synthetic routes for 3-amino-6-bromo-3,4-dihydro-2(1H)-quinolinone, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via bromination of a pre-existing quinolinone scaffold. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (e.g., 0–25°C) is a common method . Optimization involves adjusting stoichiometry (e.g., 1.1–1.5 equivalents of NBS) and monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS. Post-reaction workup often includes quenching with water, extraction with dichloromethane, and purification via silica gel chromatography .

How can researchers characterize the purity and structural integrity of 3-amino-6-bromo-3,4-dihydro-2(1H)-quinolinone?

Basic Research Question

Characterization relies on spectroscopic techniques:

- ¹H NMR : Peaks for the aromatic proton (C6-Br) appear downfield (~δ 7.2–7.5 ppm), while the 3-amino group may show broad signals (~δ 3.5–5.0 ppm) depending on protonation .

- ESI-MS : The molecular ion peak ([M+H]⁺) should align with the molecular weight (226.07 g/mol for C₉H₈BrN₂O) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

What strategies are effective for functionalizing the 3-amino group while preserving the bromine substituent?

Advanced Research Question

The 3-amino group can be modified via reductive amination or acylation. For example, coupling with carbonyl compounds (e.g., aldehydes or ketones) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under inert atmospheres preserves the bromine moiety . Protecting the amino group with tert-butoxycarbonyl (Boc) before further reactions is recommended to avoid side reactions .

How should researchers resolve contradictions in reported NMR data for dihydroquinolinone derivatives?

Advanced Research Question

Discrepancies in NMR shifts (e.g., δ 3.5–5.0 ppm for NH₂) may arise from solvent polarity, pH, or tautomerism. To address this:

- Compare data across deuterated solvents (DMSO-d₆ vs. CDCl₃).

- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism) .

- Validate assignments using 2D techniques (COSY, HSQC) .

What safety protocols are critical when handling 3-amino-6-bromo-3,4-dihydro-2(1H)-quinolinone?

Basic Research Question

The compound is light-sensitive and may release toxic fumes upon decomposition. Key protocols include:

- Storage in amber vials at –20°C under inert gas (N₂ or Ar) .

- Use of fume hoods, nitrile gloves, and eye protection (goggles) during synthesis .

- Immediate decontamination of spills with ethanol/water mixtures .

How can the bromine substituent influence pharmacological activity in neuroleptic agent design?

Advanced Research Question

The 6-bromo group enhances lipophilicity, potentially improving blood-brain barrier penetration. In neuroleptic studies, brominated quinolinones exhibit higher affinity for dopamine D₂ receptors compared to non-halogenated analogs. Activity is assessed via radioligand binding assays using ³H-spiperone .

What are the stability challenges for 3-amino-6-bromo-3,4-dihydro-2(1H)-quinolinone under aqueous conditions?

Basic Research Question

The compound hydrolyzes slowly in aqueous media (t₁/₂ ~24–48 hours at pH 7.4), forming 6-hydroxy derivatives. Stability studies should use buffered solutions (PBS, pH 7.4) with LC-MS monitoring. Lyophilization or storage in anhydrous DMSO is advised for long-term stability .

How can computational modeling predict reactivity at the 3-amino and 6-bromo positions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic (NH₂) and electrophilic (C-Br) sites. NIST data (bond dissociation energies, BDEs) for C-Br (~70 kcal/mol) supports predictions of SNAr reactivity .

Why does regioselectivity favor bromination at C6 over C7 in dihydroquinolinones?

Advanced Research Question

Bromination at C6 is driven by electronic and steric factors:

- Electronic : The electron-withdrawing lactam carbonyl deactivates C7, directing electrophiles to C6.

- Steric : Substituents at C3 (e.g., amino) hinder access to C7. Computational models (Mulliken charges) confirm higher electron density at C6 .

How do dihydroquinolinones compare to quinazolinones in drug discovery applications?

Advanced Research Question

Dihydroquinolinones offer greater conformational flexibility due to their non-planar structure, enhancing binding to flexible enzyme pockets. In contrast, quinazolinones’ rigid planar cores favor intercalation in DNA-targeting agents. Comparative studies require parallel screening in assays like kinase inhibition or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.